5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core. The molecule is substituted at positions 1 and 3 with 3-methylphenyl groups and at position 5 with a 4-methoxyphenylmethylene moiety.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-6-4-8-20(14-17)27-24(29)23(16-19-10-12-22(32-3)13-11-19)25(30)28(26(27)31)21-9-5-7-18(2)15-21/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXJUUHNJODLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione, also known as 1,3-bis(3-methylphenyl)-5-((4-methoxyphenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS No. 450360-42-6), is a compound with significant potential in pharmacological applications. Its molecular formula is with a molecular weight of 426.46 g/mol. This article explores its biological activity based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O4 |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 450360-42-6 |
| Density | Not specified |
| Solubility | Not specified |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the methoxyphenyl group is particularly noteworthy as it has been associated with enhanced binding affinity to certain receptors and enzymes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that related diazine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Antioxidant Activity
The compound's structural characteristics suggest potential antioxidant properties. Compounds with similar diazine frameworks have been reported to scavenge free radicals effectively, thereby contributing to cellular protection against oxidative stress .
Enzyme Inhibition
Inhibition studies reveal that this compound may act as an inhibitor for specific enzymes. For instance, some diazine derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Screening : A series of synthesized diazine derivatives were tested for antibacterial properties. The results indicated that certain compounds exhibited significant inhibition against pathogenic bacteria with IC50 values ranging from 2.14 µM to 0.63 µM in some cases .
- In Silico Studies : Molecular docking studies have been performed to predict the interaction of these compounds with target proteins. These studies help elucidate the binding modes and affinities of the compounds towards specific biological targets .
- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they also need thorough evaluation for cytotoxicity to ensure safety for potential therapeutic use .
Scientific Research Applications
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics. Key areas of investigation include:
- Antibacterial Properties : The compound has been evaluated for its efficacy against various bacterial strains.
- Enzyme Inhibition : Studies have focused on its ability to inhibit specific enzymes relevant to therapeutic applications.
Enzyme Inhibition Studies
Enzyme inhibition is crucial for understanding the therapeutic potential of new compounds. The synthesized derivatives of diazinane have shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and urease.
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 | |
| Compound B | Urease | 0.63 ± 0.001 | |
| Compound C | AChE | 21.25 (Thiourea) |
These data indicate that some derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, suggesting potential applications in treating conditions like hyperurecemia or Alzheimer's disease.
Antibacterial Activity
The antibacterial properties of the compound have been assessed through various studies. For instance:
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of a related diazinane derivative against multiple bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus, indicating potential for further development in antibiotic therapies.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies and Research Findings
Research on similar compounds provides insight into the potential applications of 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione:
- Case Study on Enzyme Inhibition : Research conducted on a series of diazinane compounds demonstrated potent urease inhibition across various derivatives. The findings suggested that modifications to the chemical structure could enhance enzyme binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, melting points, and synthesis methods:
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 3g) increase melting points (195°C) compared to electron-donating groups (methoxy in 3f: 160°C; tolyl in 3h: 135°C) .
- Heteroaromatic Substitution : The thienyl group in introduces a sulfur atom, reducing molecular weight (402.47 vs. ~456) and possibly modifying electronic properties .
Spectral and Analytical Data
- IR/NMR Trends : Methoxy groups (e.g., in 3f) show characteristic OCH3 peaks at ~3.75 ppm in ¹H-NMR, while ethoxy groups () exhibit CH3 triplets (~1.42 ppm) and OCH2 quartets (~4.02 ppm) .
- Mass Spectrometry : LC/MS data for analogs confirm molecular ion peaks consistent with calculated weights (e.g., 3f: [M+H]+ at m/z ~441) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
